molecular formula C16H22NO5- B14340348 1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate CAS No. 95932-40-4

1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate

Cat. No.: B14340348
CAS No.: 95932-40-4
M. Wt: 308.35 g/mol
InChI Key: QVZWEIMVWUURSM-UHFFFAOYSA-M
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Description

1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate is a synthetic organic compound known for its unique structural features and versatile applications in various fields. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate involves the protection of amine groups, which prevents unwanted side reactions during synthetic processes. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .

Comparison with Similar Compounds

  • 1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbamate
  • 1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl ester

Uniqueness: 1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate is unique due to its specific structural features and the presence of the Boc protecting group, which provides stability and selectivity in various chemical reactions. This compound’s versatility and stability make it a valuable tool in synthetic organic chemistry and related fields .

Properties

CAS No.

95932-40-4

Molecular Formula

C16H22NO5-

Molecular Weight

308.35 g/mol

IUPAC Name

[2-methyl-1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propan-2-yl] carbonate

InChI

InChI=1S/C16H23NO5/c1-15(2,3)21-13(18)17-12-8-6-11(7-9-12)10-16(4,5)22-14(19)20/h6-9H,10H2,1-5H3,(H,17,18)(H,19,20)/p-1

InChI Key

QVZWEIMVWUURSM-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C)(C)OC(=O)[O-]

Origin of Product

United States

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